![molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3](/img/structure/B1324480.png)

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

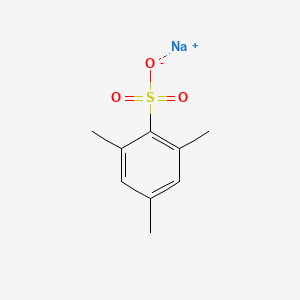

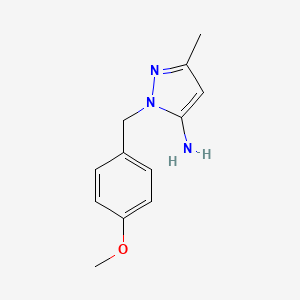

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, also known as 2-MERCAPTO-5-BENZIMIDAZOLESULFONIC ACID SODIUM SALT DIHYDRATE, is a chemical compound with the molecular formula C7H9N2NaO5S2 . It has an average mass of 288.276 Da and a monoisotopic mass of 287.985046 Da .

Molecular Structure Analysis

The molecular structure of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is represented by the formula C7H9N2NaO5S2 . Unfortunately, the specific structural details are not provided in the searched resources.Physical And Chemical Properties Analysis

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a white to light yellow powder or crystal . It has a melting point of >300 °C . Unfortunately, other physical and chemical properties such as pH, vapor pressure, viscosity, and boiling point are not available .Applications De Recherche Scientifique

Conversion of Benzimidazoles into CNS Acting Drugs

Research has shown that benzimidazoles, such as Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, can be converted into more potent central nervous system (CNS) drugs. This process involves chemical modifications including distillation, condensation, alkylation, acylation, oxidation, cyclization, sulphation, and amidation. These modifications aim at enhancing the compounds' ability to penetrate the CNS for the treatment of neurological disorders. The modifications utilize agents like phosphorus pentoxide, ethanolic potassium hydroxide, and sodium hypochlorite, suggesting a versatile approach to developing novel CNS medications (Saganuwan, 2020).

Antioxidant Capacity and Reaction Pathways

Another study highlights the role of benzothiazole derivatives in understanding the antioxidant capacity through reaction pathways, especially in assays like ABTS/potassium persulfate decolorization. This research provides insights into how some antioxidants, especially of phenolic nature, can form coupling adducts with radical cations, indicating the potential of benzothiazole derivatives in evaluating antioxidant capacities and their specific reactions, which might influence the comparison between different antioxidants (Ilyasov et al., 2020).

Development of Pharmacologically Active Heterocycles

Research focusing on the synthesis and transformations of benzothiazole derivatives, including Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate, indicates their significance in developing pharmacologically active heterocycles. Newly developed synthesis methods, adhering to green chemistry principles, showcase the potential of these compounds in creating new drugs and materials. This demonstrates the high reactivity and versatility of benzothiazole derivatives as building blocks in organic synthesis, with potential applications in pharmaceuticals (Zhilitskaya et al., 2021).

Vulcanization Accelerators in Rubber Chemistry

The use of 2-mercapto-benzothiazole derivatives as vulcanization accelerators in rubber chemistry has been extensively reviewed, covering technical literature and patents. This review discusses the synthesis, manufacture, and application of these accelerators in rubber processing, highlighting the complex mechanisms of accelerated vulcanization and the role of thiazole accelerators. This indicates the industrial importance of benzothiazole derivatives beyond pharmaceutical applications, showing their utility in enhancing the properties of rubber products (Trivette et al., 1962).

Safety And Hazards

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYOMRFNKQEDEH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635513 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate | |

CAS RN |

207511-11-3 |

Source

|

| Record name | Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)